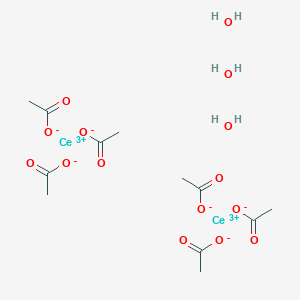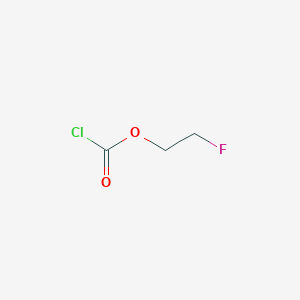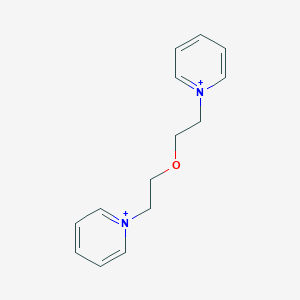
Cerium triacetate sesquihydrate
Descripción general
Descripción
Synthesis Analysis
The synthesis of cerium compounds, such as cerium (IV) sulfate tetrahydrate, is not explicitly detailed in the provided papers. However, these papers discuss the use of cerium compounds as catalysts in the synthesis of organic molecules. For example, cerium (IV) sulfate tetrahydrate is used as a catalyst in the one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinoline derivatives . These reactions are performed under solvent-free conditions, which is advantageous from an environmental perspective.
Molecular Structure Analysis
While the molecular structure of cerium triacetate sesquihydrate is not analyzed in the provided papers, the general behavior of cerium complexes in terms of their redox chemistry is discussed . The coordination sphere around a cerium ion significantly affects its oxidizing ability, which is a crucial aspect of its molecular structure and reactivity.
Chemical Reactions Analysis
Cerium compounds are shown to be effective in catalyzing various chemical reactions. For instance, cerium (IV) sulfate tetrahydrate catalyzes the synthesis of quinazolinones and polyhydroquinolines with high yields . Cerium (IV) trifluoroacetate is used in the oxidation of aromatic hydrocarbons, leading to products such as biaryls, diarylmethanes, and trifluoroacetate esters . These reactions demonstrate the versatility of cerium compounds in facilitating different types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cerium compounds are indirectly inferred from their applications in synthesis. The reversible redox chemistry of cerium is central to its role in synthetic chemistry . The stability of cerium in different oxidation states is influenced by the ligands present, which affects its physical properties and reactivity. The provided papers do not discuss the specific physical properties of cerium triacetate sesquihydrate, but they do highlight the importance of the electronic environment around cerium ions in determining their chemical behavior.
Aplicaciones Científicas De Investigación
Catalytic Applications
Cerium catalysts, including derivatives of cerium triacetate sesquihydrate, are widely employed in the oxidation of carbon monoxide (CO). This reaction is crucial for applications such as gas masks, gas sensors, and catalytic converters in fuel cells. Cerium catalysts are preferred for CO oxidation due to their activity, stability, and cost-effectiveness at low temperatures. The development of cerium catalysts for CO oxidation demonstrates their potential for future enhancements in low-temperature CO oxidation technologies (Dey & Dhal, 2020).
Biomedical Applications
Cerium oxide nanoparticles, which could be produced from cerium triacetate sesquihydrate, exhibit promising applications in therapy due to their catalytic properties, including antioxidation. These nanoparticles can protect cells from various damages that induce cell death and reduce oxidative stress and inflammation. This makes them a potential tool for treating pathologies associated with oxidative stress and inflammation (Celardo, Traversa, & Ghibelli, 2011).
Cancer Research and Treatment
Cerium oxide nanozymes have shown a great promise in cancer research and treatment due to their enzyme mimetic activities, free radical scavenging activity, and excellent biocompatibility. Their use spans various therapeutic methods, including magnetic resonance detection, tumor marker detection, chemotherapy, radiotherapy, photodynamic therapy (PDT), and photothermal therapy (PTT). The utilization of CeO2 nanozymes in cancer research underscores their significant potential in biotechnology and for a wide range of malignancies (Feng et al., 2022).
Safety And Hazards
Cerium triacetate sesquihydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, provide local exhaust or general room ventilation to minimize exposure to dust, and wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .
Direcciones Futuras
Cerium triacetate sesquihydrate has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . It has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . Future research may focus on these applications and further understanding of its properties and potential uses.
Propiedades
IUPAC Name |
cerium(3+);hexaacetate;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEYCIHWCBGBLG-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Ce2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939067 | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
688.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium triacetate sesquihydrate | |
CAS RN |
17829-82-2 | |
| Record name | Cerium triacetate sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)






![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)



